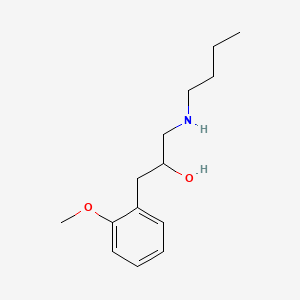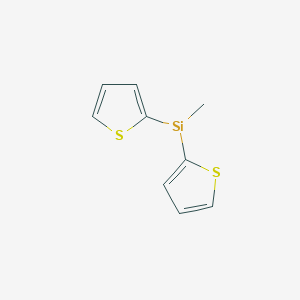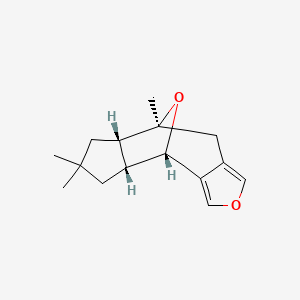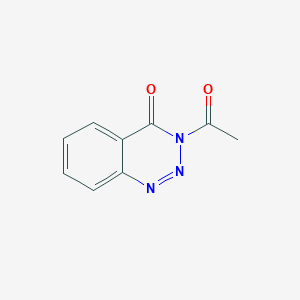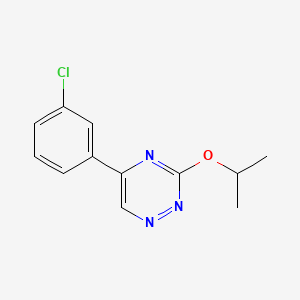
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a meta-chlorophenyl group and an isopropoxy group attached to the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with m-chlorophenylamine and isopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- as-Triazine, 3-(benzyloxy)-5-(m-chlorophenyl)-
- 2-substituted 5-monoaryl-as-3-triazinones
Uniqueness
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
74417-10-0 |
|---|---|
Fórmula molecular |
C12H12ClN3O |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-3-propan-2-yloxy-1,2,4-triazine |
InChI |
InChI=1S/C12H12ClN3O/c1-8(2)17-12-15-11(7-14-16-12)9-4-3-5-10(13)6-9/h3-8H,1-2H3 |
Clave InChI |
NYKQPXACEGNVRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=CN=N1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


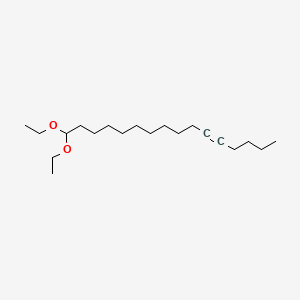


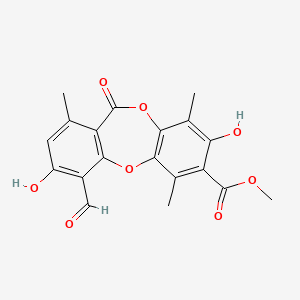
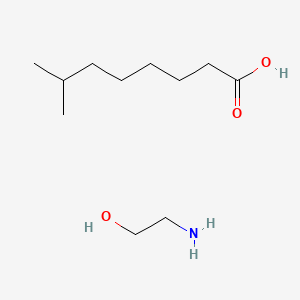
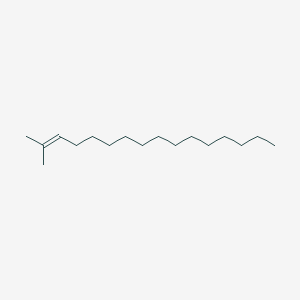
![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)


